Butyl(3-chloropropyl)amine

Description

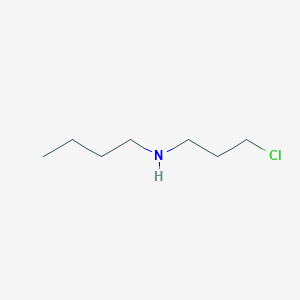

Structure

3D Structure

Properties

Molecular Formula |

C7H16ClN |

|---|---|

Molecular Weight |

149.66 g/mol |

IUPAC Name |

N-(3-chloropropyl)butan-1-amine |

InChI |

InChI=1S/C7H16ClN/c1-2-3-6-9-7-4-5-8/h9H,2-7H2,1H3 |

InChI Key |

NEIFFYIKZKMFII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 3 Chloropropyl Amine

Laboratory-Scale Preparation Routes

The reaction between butylamine and 1-bromo-3-chloropropane is a classic example of nucleophilic aliphatic substitution. In this reaction, the lone pair of electrons on the nitrogen atom of butylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in 1-bromo-3-chloropropane.

The reaction proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.uk This is because butylamine is a primary amine and the carbon atom attached to the bromine in 1-bromo-3-chloropropane is a primary carbon, favoring a one-step reaction pathway. The nucleophilic attack by the amine and the departure of the bromide leaving group occur simultaneously.

The initial product of this reaction is the corresponding ammonium (B1175870) salt. Subsequent deprotonation by a base, which can be another molecule of butylamine acting as a base, yields the neutral secondary amine, Butyl(3-chloropropyl)amine. masterorganicchemistry.com

Key Reaction Conditions:

| Parameter | Condition | Rationale |

| Solvent | Aprotic polar solvents such as acetonitrile or DMF | To dissolve the reactants and facilitate the S\N2 reaction. |

| Temperature | Moderate temperatures (e.g., room temperature to gentle heating) | To provide sufficient activation energy without promoting side reactions. |

| Base | An excess of butylamine or a non-nucleophilic base (e.g., triethylamine) | To neutralize the hydrogen bromide formed during the reaction and drive the equilibrium towards the product. |

A significant challenge in the synthesis of primary and secondary amines via alkylation is the potential for overalkylation. nih.govwikipedia.org The product of the initial alkylation, this compound, is itself a nucleophile and can react further with another molecule of 1-bromo-3-chloropropane to form a tertiary amine. This tertiary amine can then be alkylated to form a quaternary ammonium salt.

Strategies to Favor Monoalkylation:

Use of a Large Excess of the Amine: Employing a significant molar excess of butylamine relative to 1-bromo-3-chloropropane increases the probability that the alkylating agent will react with the primary amine rather than the secondary amine product. chemguide.co.uk

Slow Addition of the Alkylating Agent: Adding the 1-bromo-3-chloropropane dropwise to the reaction mixture containing butylamine helps to maintain a low concentration of the alkylating agent, thereby reducing the rate of the second alkylation step. phasetransfercatalysis.com

Use of a Protecting Group: An alternative, though more complex, approach involves the use of a protecting group on the amine. For instance, a Boc (tert-butyloxycarbonyl) group can be attached to the amine, which is then alkylated. Subsequent removal of the protecting group yields the desired secondary amine. The Gabriel synthesis, which utilizes phthalimide, is another classic method to achieve monoalkylation and avoid over-alkylation. libretexts.org

Chemical Reactivity and Mechanistic Studies of Butyl 3 Chloropropyl Amine

Reactions at the Chloropropyl Moiety

The primary site of reactivity on Butyl(3-chloropropyl)amine is the carbon-chlorine bond within the 3-chloropropyl group. The chlorine atom, being electronegative, polarizes the C-Cl bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

The 3-chloropropyl group readily undergoes nucleophilic substitution reactions, predominantly through an SN2 mechanism. This involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.

A variety of nucleophiles can be employed to displace the chloride ion from this compound. The nitrogen atom of the secondary amine within the molecule can also act as a nucleophile, leading to potential side reactions such as further alkylation if not controlled. youtube.comchemguide.co.uk

Amines: Primary and secondary amines are effective nucleophiles that can react with this compound to form diamines. The reaction involves the lone pair of the external amine attacking the electrophilic carbon of the chloropropyl group. chemguide.co.ukchemguide.co.uk If an excess of the external amine is not used, the secondary amine of this compound can compete, leading to a mixture of products, including tertiary amines and quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

Thiols: Thiols (R-SH) are excellent nucleophiles, particularly in their deprotonated thiolate form (R-S⁻). They react efficiently with the chloropropyl moiety to form thioethers. These reactions, often referred to as thiol-ene or Michael additions in other contexts, proceed readily with alkyl halides. usm.eduresearchgate.net The high nucleophilicity of sulfur allows for rapid and often high-yielding substitution reactions. nih.gov

Alkoxides: Alkoxides (R-O⁻), the conjugate bases of alcohols, are strong nucleophiles that react with the chloropropyl group to yield ethers. The reaction is a classic example of the Williamson ether synthesis. The strength of the alkoxide nucleophile is crucial for the reaction to proceed efficiently.

| Nucleophile | Nucleophile Example | Product Class |

|---|---|---|

| Amine | Diethylamine | Diamine |

| Thiol | Ethanethiol | Thioether |

| Alkoxide | Sodium methoxide | Ether |

The SN2 reaction of this compound with various nucleophiles leads to a diverse range of N-butyl-N-(3-substituted-propyl)amine derivatives. These products retain the core structure of the parent molecule but with a new functional group in place of the chlorine atom. This versatility makes this compound a useful building block in organic synthesis.

The general transformation can be represented as: CH₃(CH₂)₃NH(CH₂)₃Cl + Nu⁻ → CH₃(CH₂)₃NH(CH₂)₃Nu + Cl⁻ (where Nu⁻ represents a generic nucleophile)

| Reactant (Nucleophile) | Resulting Derivative |

|---|---|

| Ammonia (NH₃) | N-butylpropane-1,3-diamine |

| Sodium hydrosulfide (NaSH) | 3-(Butylamino)propane-1-thiol |

| Sodium ethoxide (NaOCH₂CH₃) | N-butyl-N-(3-ethoxypropyl)amine |

| Sodium cyanide (NaCN) | 4-(Butylamino)butanenitrile |

The presence of both a nucleophilic amine and an electrophilic alkyl chloride within the same molecule allows for intramolecular reactions. These ring-closing reactions are often thermodynamically and kinetically favorable, particularly for the formation of five- and six-membered rings.

This compound is structurally primed to undergo intramolecular cyclization to form a five-membered heterocyclic ring system. The secondary amine can act as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This process results in the formation of 1-butylpyrrolidine, a substituted cyclic amine. vapourtec.comresearchgate.net The formation of five-membered rings like pyrrolidine is a common and facile reaction for N-substituted 3-halopropylamines. organic-chemistry.orgnih.gov This type of cyclization is a key step in the synthesis of many biologically active compounds and natural products. beilstein-journals.orgacs.org

The mechanism for the formation of 1-butylpyrrolidine from this compound is an intramolecular SN2 reaction. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon atom at the other end of the propyl chain.

Transition State: A five-membered ring transition state is formed, where the N-C bond is forming concurrently with the C-Cl bond breaking.

Ring Closure and Chloride Expulsion: The C-Cl bond cleaves, and the chloride ion is expelled as the leaving group. This results in the formation of a cyclic quaternary ammonium salt, 1-butylpyrrolidinium chloride.

Deprotonation: In the presence of a base (which could be another molecule of this compound or an added base), the proton on the nitrogen is removed to yield the final, neutral product, 1-butylpyrrolidine.

This intramolecular pathway is often favored over intermolecular reactions, especially at lower concentrations, due to the proximity of the reacting groups (a favorable entropic factor). researchgate.net

Intramolecular Cyclization Reactions

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound makes it a potent nucleophile, enabling a variety of chemical transformations at this site.

Further Alkylation to Tertiary Amines (e.g., N,N-dibutyl-N-(3-chloropropyl)amine)

Secondary amines, such as this compound, can undergo further alkylation when treated with alkyl halides to yield tertiary amines. masterorganicchemistry.comlibretexts.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

However, direct alkylation of secondary amines can be challenging to control, often resulting in a mixture of the desired tertiary amine and a quaternary ammonium salt due to over-alkylation. youtube.commasterorganicchemistry.com The product tertiary amine is also nucleophilic and can compete with the starting secondary amine for the alkylating agent. masterorganicchemistry.com

A more controlled synthesis of a specific tertiary amine, such as N,N-dibutyl-N-(3-chloropropyl)amine, can be achieved through a stepwise process. For instance, N-butylamine can first be reacted with 1-bromo-3-chloropropane to form the intermediate this compound. This secondary amine can then be isolated and subsequently alkylated with a butyl halide (e.g., butyl bromide) in the presence of a base to yield the target tertiary amine.

Table 1: Reaction Parameters for Further Alkylation

| Parameter | Details |

|---|---|

| Reactants | This compound, Butyl Bromide |

| Mechanism | SN2 Nucleophilic Substitution |

| Key Intermediate | Trialkylammonium salt |

| Typical Base | Potassium carbonate (K₂CO₃) |

| Product | N,N-dibutyl-N-(3-chloropropyl)amine |

Acylation Reactions to Form Amides

This compound readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form N-substituted amides. chemistrysteps.com This transformation is a nucleophilic addition-elimination reaction. chemguide.co.ukdocbrown.info The reaction is initiated by the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. docbrown.infochemguide.co.uk This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. chemguide.co.ukchemguide.co.uk

A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. chemguide.co.uk

Table 2: General Scheme for Acylation of this compound

| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Byproduct |

|---|---|---|---|

| This compound | Ethanoyl chloride | N-butyl-N-(3-chloropropyl)ethanamide | HCl |

| This compound | Benzoyl chloride | N-butyl-N-(3-chloropropyl)benzamide | HCl |

Reductive Amination Pathways

Reductive amination is a versatile method for forming carbon-nitrogen bonds, which can convert this compound into a more complex tertiary amine. masterorganicchemistry.comstackexchange.com In this process, the secondary amine reacts with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion. stackexchange.com This electrophilic intermediate is then reduced in situ by a reducing agent present in the reaction mixture. jove.comjove.com

This one-pot reaction is highly efficient and avoids the issue of over-alkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.comstackexchange.com A variety of selective reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough not to reduce the initial carbonyl compound but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.comstackexchange.comjove.com The reaction is typically carried out under weakly acidic conditions, which helps to catalyze the formation of the iminium ion. stackexchange.com

Table 3: Components of Reductive Amination Pathways

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Amine | This compound | Nucleophile, forms iminium ion |

| Carbonyl Compound | Aldehydes (e.g., Acetaldehyde), Ketones (e.g., Acetone) | Electrophile, reacts with amine |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) | Reduces the intermediate iminium ion |

| Solvent | Dichloroethane (DCE), Tetrahydrofuran (THF) | Reaction medium |

| Acid Catalyst | Acetic Acid | Catalyzes iminium ion formation |

Oxidation and Reduction Reactions

Oxidative Transformations of Amine Functions

The secondary amine function in this compound can undergo oxidation. The specific product of the oxidation of a secondary amine depends heavily on the oxidizing agent used and the reaction conditions. quora.com With strong oxidizing agents like potassium permanganate (KMnO₄), secondary amines can be oxidized to various products. quora.com Some studies report that the oxidation of secondary amines with KMnO₄ can yield tetra-alkyl hydrazines (R₂N-NR₂) or, through C-N bond cleavage, aldehydes or ketones. quora.cominfinitylearn.com Other potential products from the oxidation of secondary amines include hydroxylamines. quora.com

Table 4: Oxidative Transformations of Secondary Amines

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Potassium Permanganate (KMnO₄) | Tetra-alkyl hydrazine, Aldehydes, Ketones quora.comquora.cominfinitylearn.com |

| Caro's Acid (H₂SO₅) | Hydroxylamine quora.com |

| Hydrogen Peroxide (H₂O₂) | Nitroxides |

Reductive Transformations

The amine functional group itself is in a reduced state and does not typically undergo further reduction. However, this compound can be prepared and stored as its hydrochloride salt. In this form, a reductive transformation refers to the liberation of the free amine from its salt. This is technically a neutralization or deprotonation reaction rather than a reduction of the nitrogen center.

This conversion is typically achieved by treating the amine hydrochloride salt with a base. researchgate.net Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are not necessary for this purpose but would also effectively deprotonate the ammonium salt during an aqueous workup. More commonly, an aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is used to neutralize the salt, yielding the free, water-insoluble secondary amine, which can then be extracted into an organic solvent. researchgate.net

Table 5: Liberation of Free Amine from its Hydrochloride Salt

| Starting Material | Reagent | Product |

|---|---|---|

| This compound hydrochloride | Aqueous NaOH or Na₂CO₃ | This compound (free base) |

Mechanistic Investigations

Kinetic Studies of Reaction Pathways

The primary reaction pathway for this compound is an intramolecular nucleophilic substitution (SN2) reaction, leading to the formation of a cyclic product. In this reaction, the nucleophilic secondary amine attacks the electrophilic carbon atom bonded to the chlorine atom, resulting in the formation of a five-membered ring, N-butylpyrrolidinium chloride.

The kinetics of this intramolecular cyclization are typically studied to understand the rate at which the reaction proceeds and the factors that influence it. Unlike intermolecular SN2 reactions which follow second-order kinetics, this intramolecular process is expected to follow first-order kinetics. The rate of the reaction is dependent on the concentration of a single species, this compound.

The rate law can be expressed as: Rate = k[this compound]

Here, 'k' represents the first-order rate constant. The value of this constant is influenced by several factors, including temperature, the polarity of the solvent, and the nature of the leaving group. For instance, polar aprotic solvents are known to accelerate SN2 reactions. The rate of amine alkylation is known to drop sharply if the electrophile or the amine becomes sterically crowded. Alkyl groups, such as the butyl group in this compound, generally enhance the nucleophilicity and basicity of the nitrogen atom compared to hydrogen.

Below is an interactive table presenting hypothetical kinetic data to illustrate the influence of solvent and temperature on the reaction rate constant for the intramolecular cyclization of this compound.

| Temperature (°C) | Solvent | Hypothetical Rate Constant (k) (s-1) |

|---|---|---|

| 25 | Acetonitrile | 1.2 x 10-4 |

| 50 | Acetonitrile | 4.5 x 10-4 |

| 25 | Ethanol (B145695) | 0.8 x 10-4 |

| 50 | Ethanol | 3.1 x 10-4 |

| 25 | Dimethylformamide (DMF) | 2.5 x 10-4 |

| 50 | Dimethylformamide (DMF) | 8.9 x 10-4 |

Understanding Competing Side Reactions (e.g., Hofmann Elimination)

While intramolecular cyclization is the predominant reaction, other competing side reactions can occur under specific conditions. Furthermore, the cyclic product can undergo subsequent reactions such as the Hofmann elimination.

Intermolecular N-Alkylation: A potential side reaction involves one molecule of this compound acting as a nucleophile and another molecule acting as an electrophile. This leads to the formation of a dimer or larger oligomers. However, intramolecular reactions that form five-membered rings are generally kinetically and thermodynamically favored, especially at low concentrations.

Hofmann Elimination: This is not a direct side reaction of this compound but rather a potential subsequent reaction of its cyclized product, N-butylpyrrolidinium chloride. The Hofmann elimination is a process where a quaternary ammonium salt is converted to an alkene upon heating with a base. The process involves:

Exhaustive Methylation and Hydroxide Formation : The cyclized product, N-butylpyrrolidinium chloride, would first be converted to the corresponding quaternary ammonium hydroxide, for instance, by treatment with silver oxide and water.

Elimination : Upon heating, the hydroxide ion acts as a base, promoting an E2 elimination reaction.

A key aspect of the Hofmann elimination is the Hofmann Rule , which states that the major product is the least substituted alkene. This regioselectivity is attributed to the steric bulk of the large trialkylamine leaving group, which directs the base to abstract the most sterically accessible β-hydrogen.

| Reaction Type | Description | Key Factors |

|---|---|---|

| Intramolecular Cyclization (Primary) | Formation of N-butylpyrrolidinium chloride. | Favored pathway, especially at low concentrations. |

| Intermolecular N-Alkylation (Side Reaction) | Dimer or polymer formation. | More likely at higher reactant concentrations. |

| Hofmann Elimination (Subsequent Reaction of Product) | Formation of an alkene from the quaternary ammonium product. | Requires conversion to a hydroxide salt and heat; follows Hofmann's rule. |

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic factors. These factors affect the nucleophilicity of the amine and the accessibility of the electrophilic center, thereby influencing the rates of both the desired intramolecular cyclization and potential side reactions.

Electronic Factors:

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic.

The butyl and 3-chloropropyl groups attached to the nitrogen are alkyl groups, which are generally electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to a primary amine or ammonia. This increased nucleophilicity promotes the intramolecular SN2 attack.

Steric Factors:

The butyl group introduces a degree of steric hindrance around the nitrogen atom. This steric bulk can influence the rate of reaction. While it might slightly hinder the approach to the intramolecular electrophilic carbon, its impact is often more pronounced in intermolecular reactions, thus favoring cyclization at lower concentrations.

Steric hindrance is a dominant factor in the regioselectivity of the Hofmann elimination. The bulky nature of the quaternary ammonium leaving group makes the sterically less hindered β-hydrogens more accessible to the base, leading to the formation of the Hofmann product (the least substituted alkene).

The formation of a five-membered ring is entropically and enthalpically favored in intramolecular cyclizations compared to other ring sizes, a principle known as Baldwin's rules. The geometry of the 3-chloropropyl chain readily allows the nitrogen to achieve the necessary proximity and angle for the backside attack required in an SN2 reaction.

| Factor | Influence on this compound Reactivity | Consequence |

|---|---|---|

| Electronic (Inductive Effect) | Alkyl groups donate electron density to the nitrogen atom. | Increased nucleophilicity of the amine, favoring the SN2 cyclization. |

| Steric (Butyl Group) | Creates bulk around the nitrogen atom. | Can hinder intermolecular reactions, thus promoting intramolecular cyclization. |

| Steric (Ring Strain) | Formation of a five-membered ring is favored. | High rate of cyclization compared to formation of smaller or larger rings. |

| Steric (Hofmann Elimination) | Large leaving group in the subsequent elimination of the cyclic product. | Favors formation of the least substituted alkene (Hofmann's Rule). |

Derivatization and Functionalization of Butyl 3 Chloropropyl Amine

Strategies for Analytical Derivatization for Spectroscopic and Chromatographic Analysis

Direct analysis of aliphatic amines like Butyl(3-chloropropyl)amine by high-performance liquid chromatography (HPLC) or gas chromatography (GC) is often challenging. These compounds typically lack a native chromophore or fluorophore, leading to poor sensitivity with common UV-Vis or fluorescence detectors. sigmaaldrich.comresearchgate.netscribd.com Furthermore, their polarity and potential for hydrogen bonding can result in poor peak shape and irreversible adsorption on GC columns. libretexts.orgjfda-online.com To overcome these limitations, pre-column or pre-injection derivatization is employed to convert the amine into a derivative with more favorable analytical properties. thermofisher.comresearchgate.net

For HPLC analysis, derivatization strategies focus on attaching a molecule with strong UV absorbance or fluorescence. researchgate.net Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) react with secondary amines to form highly fluorescent products, enabling sensitive detection. libretexts.orgthermofisher.com The reaction involves the nucleophilic amine attacking the electrophilic carbonyl chloride or sulfonyl chloride of the reagent, forming a stable covalent bond under mild, often basic, conditions. sigmaaldrich.comlibretexts.org

For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte while reducing its polarity. libretexts.orgsigmaaldrich.com The two most common methods are silylation and acylation. libretexts.org

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group. sigmaaldrich.comiu.edu This process reduces intermolecular hydrogen bonding, thereby increasing volatility.

Acylation: Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), react with the amine to form a stable, more volatile amide derivative. jfda-online.comiu.edu The introduction of fluorine atoms in reagents like TFAA can also enhance detection sensitivity with an electron capture detector (ECD). jfda-online.com

The choice of derivatization agent depends on the specific analytical requirements, the matrix of the sample, and the functional groups present on the analyte. researchgate.net

Table 1: Common Derivatizing Agents for Secondary Amines

| Derivatizing Agent | Abbreviation | Target Functional Group | Analytical Technique | Purpose of Derivatization |

|---|---|---|---|---|

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | HPLC | Adds a fluorescent group. thermofisher.com |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | DNS-Cl | Primary and Secondary Amines | HPLC | Adds a fluorescent group. libretexts.org |

| o-Phthalaldehyde (with a thiol) | OPA | Primary Amines (Does not react with secondary amines alone) | HPLC | Forms a fluorescent isoindole derivative. libretexts.orgthermofisher.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amines, Alcohols, Carboxylic Acids | GC | Increases volatility and thermal stability by forming a TMS derivative. sigmaaldrich.comiu.edu |

| Trifluoroacetic anhydride | TFAA | Amines, Alcohols | GC | Increases volatility by forming a stable trifluoroacetyl derivative. jfda-online.comiu.edu |

Chemical Modifications for Specific Research Applications

The dual reactivity of this compound allows it to serve as a building block in organic synthesis. Both the secondary amine and the alkyl chloride moieties can be selectively targeted to introduce new functionalities.

The secondary amine group is nucleophilic and can undergo a variety of reactions. It can be acylated using acyl chlorides or anhydrides to form amides, or it can react with other alkylating agents to produce tertiary amines. These reactions are fundamental in the synthesis of more complex molecules where the nitrogen atom is a key part of the final structure.

The chloropropyl group provides an electrophilic site susceptible to nucleophilic substitution (SN2) reactions. The chlorine atom is a good leaving group and can be displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the end of the propyl chain. For instance:

Reaction with primary or secondary amines can be used to synthesize diamines or polyamines. This is a common strategy in the functionalization of porous polymers for applications like CO2 capture, where polymers with residual alkyl chloride groups are treated with various amines. mdpi.com

Reaction with thiols yields thioethers.

Reaction with cyanide provides a route to nitrile compounds, which can be further hydrolyzed to carboxylic acids.

This versatility enables this compound to be used as an intermediate in the preparation of compounds for biological studies or as a monomer in the synthesis of functional polymers. beilstein-journals.org For example, amino-containing monomers are crucial in polymer chemistry, but their direct use can be problematic; therefore, using a protected or precursor form like an alkyl halide is a common strategy. beilstein-journals.org

Grafting and Surface Functionalization Techniques via Amine or Chloropropyl Groups

This compound is an effective agent for modifying the surfaces of various materials, including silica, graphene oxide, and nanoparticles. nih.govmdpi.comnih.gov Surface modification can enhance properties such as biocompatibility, dispersibility, and catalytic activity or provide anchor points for further functionalization. nih.govnih.govnih.gov Both the amine and chloropropyl groups can be utilized for covalent attachment to a surface.

Grafting via the Amine Group: The nucleophilic secondary amine can be used to graft the molecule onto surfaces that possess electrophilic functional groups. For example, the surfaces of graphene oxide (GO) contain carboxylic acid and epoxy groups. nih.gov The amine can react with these sites via amidation or nucleophilic ring-opening reactions, respectively, to form stable, covalent C-N bonds. nih.gov This approach has been used to attach alkylamines to GO to modify its surface properties, such as wettability. nih.gov Similarly, polymers containing reactive groups like acyl chlorides can be functionalized with amine-containing molecules. mdpi.com

Grafting via the Chloropropyl Group: The chloropropyl group is an excellent handle for attaching the molecule to nucleophilic surfaces. A common strategy for modifying silica-based materials involves a two-step process. First, the silica surface, which is rich in silanol (Si-OH) groups, is functionalized with a molecule containing a nucleophilic group, such as an amine. This is often achieved using (3-aminopropyl)triethoxysilane (APTES). nih.gov The resulting amine-functionalized surface can then react with the chloropropyl end of this compound in a nucleophilic substitution reaction.

Alternatively, and more directly, surfaces can be functionalized with the chloropropyl group first. For instance, (3-chloropropyl)trimethoxysilane is widely used to graft chloropropyl groups onto silica and other oxide surfaces. mdpi.commdpi.com These chloro-functionalized surfaces can then be used to immobilize a wide range of molecules, including those with amine functionalities, for applications in catalysis and adsorption. acs.orgnih.gov This demonstrates the utility of the chloropropyl group as a versatile anchor for surface modification.

Table 2: Examples of Surface Functionalization Strategies

| Surface Material | Reactive Surface Group | Reactive Group on this compound | Reaction Type | Potential Application |

|---|---|---|---|---|

| Graphene Oxide (GO) | Carboxylic acid, Epoxy | Amine | Amidation, Nucleophilic ring-opening | Modified composite materials. nih.gov |

| Silica (SiO₂) | Silanol (pre-functionalized with amines) | Chloropropyl | Nucleophilic Substitution | Chromatography, Catalysis. acs.orgnih.gov |

| Polymers | Acyl Chloride | Amine | Acylation | Functionalized polymers. mdpi.com |

| Nanoparticles | General (e.g., hydroxyl, carboxyl) | Amine or Chloropropyl | Various covalent attachments | Drug delivery, Imaging. nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of Butyl(3-chloropropyl)amine is predicted to show distinct signals for each unique proton environment. The protons on carbons adjacent to the electron-withdrawing nitrogen and chlorine atoms are expected to be shifted downfield. libretexts.org The signal for the N-H proton is typically a broad singlet, and its chemical shift can be variable depending on solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven unique carbon signals are expected. The carbons directly bonded to the nitrogen and chlorine atoms will appear at lower field due to the deshielding effects of these electronegative atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| -CH₃ | Butyl Chain | ~0.9 | Triplet (t) | ~14 |

| -CH₂-CH₃ | Butyl Chain | ~1.4 | Sextet | ~20 |

| -CH₂-CH₂-N | Butyl Chain | ~1.5 | Quintet | ~32 |

| N-CH₂- | Butyl Chain | ~2.6 | Triplet (t) | ~49 |

| N-CH₂- | Propyl Chain | ~2.7 | Triplet (t) | ~47 |

| -CH₂-CH₂-Cl | Propyl Chain | ~2.0 | Quintet | ~33 |

| -CH₂-Cl | Propyl Chain | ~3.6 | Triplet (t) | ~43 |

| N-H | Amine | ~1.0 - 2.5 (broad) | Singlet (s) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. As a secondary amine, this compound will exhibit characteristic absorption bands. spectroscopyonline.com

Key expected absorptions include:

N-H Stretch: Secondary amines typically show a single, weak to medium intensity band in the region of 3350–3310 cm⁻¹. orgchemboulder.com

C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

N-H Bend: A broad N-H wagging absorption may be observed in the 910–665 cm⁻¹ range. orgchemboulder.com

C-N Stretch: The C-N stretching vibration for aliphatic amines appears in the 1250–1020 cm⁻¹ region. orgchemboulder.com

C-Cl Stretch: The carbon-chlorine bond will produce a stretching absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak - Medium |

| C-H Stretch | Alkyl | 2960 - 2850 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium - Weak |

| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |

| C-Cl Stretch | Alkyl Halide | 800 - 600 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

For this compound (C₇H₁₆ClN), the molecular weight is 149.66 g/mol . The molecular ion peak (M⁺) would appear at m/z 149 (for the ³⁵Cl isotope) and m/z 151 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio. In accordance with the nitrogen rule, the odd nominal mass of the molecular ion is consistent with the presence of a single nitrogen atom. libretexts.org

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation. youtube.comlibretexts.org

Alpha-cleavage (Path A): Loss of a propyl radical (•C₃H₇) from the butyl group leads to a fragment ion at m/z 106.

Alpha-cleavage (Path B): Loss of a chloromethyl radical (•CH₂Cl) is not possible via alpha-cleavage. Instead, cleavage of the Cα-Cβ bond in the chloropropyl chain results in the loss of a chloroethyl radical (•CH₂CH₂Cl), yielding a fragment at m/z 72. A more favorable alpha-cleavage involves the loss of the butyl group, leading to a fragment at m/z 92.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 149/151 | [C₇H₁₆ClN]⁺ | Molecular Ion (M⁺) |

| 106 | [C₆H₁₂N]⁺ | Alpha-cleavage: M⁺ - •C₃H₇ |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage: M⁺ - •C₃H₆Cl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. This compound is a liquid at standard conditions, making single-crystal X-ray analysis of the free base impractical. Analysis would require the formation of a suitable crystalline salt, such as the hydrochloride or hydrobromide. A review of publicly available crystallographic databases indicates that a crystal structure for this compound or its simple salts has not been reported.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds. helsinki.fi Since aliphatic amines like this compound lack a strong UV chromophore, direct detection by UV-Vis spectroscopy is challenging. chromatographyonline.com Therefore, analysis typically requires either derivatization to introduce a UV-active or fluorescent tag or the use of alternative detection methods like evaporative light scattering (ELSD) or mass spectrometry (LC-MS). Reversed-phase chromatography using a C8 or C18 stationary phase is a common approach.

Table 4: Representative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with acid modifier like TFA or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (after derivatization), ELSD, or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas chromatography (GC) is well-suited for the analysis of volatile compounds. However, the analysis of amines can be problematic due to their basicity and polarity, which can lead to peak tailing and adsorption on standard GC columns. labrulez.com To overcome these issues, specialized base-deactivated capillary columns are often employed. Alternatively, derivatization with reagents such as trifluoroacetic anhydride (B1165640) can be used to create a less polar and more volatile derivative, improving chromatographic performance. h-brs.de Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) are common detection methods.

Table 5: Representative GC Method Parameters

| Parameter | Description |

|---|---|

| Column | Base-deactivated capillary column (e.g., DB-5ms, HP-5amine) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

Purification Methods: Recrystallization Protocols for Hydrochloride Salts

The purification of this compound as its hydrochloride salt is a critical step to ensure the removal of impurities generated during synthesis, such as starting materials, by-products, or residual solvents. Recrystallization is a robust and widely employed technique for the purification of crystalline solids. This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For amine hydrochloride salts, which are generally polar and possess higher melting points than their free base counterparts, the choice of solvent is paramount for achieving high purity and yield.

A common procedure for the purification of amine hydrochlorides involves dissolving the crude salt in a minimal amount of a hot solvent in which it is highly soluble. google.com Upon cooling, the solubility of the hydrochloride salt decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. google.com The selection of an appropriate solvent system is key; often, a polar solvent is used to dissolve the salt, and a less polar "anti-solvent" is added to induce precipitation. google.comresearchgate.net

While a specific, detailed recrystallization protocol for this compound hydrochloride is not extensively documented in publicly available literature, general methodologies for similar small secondary amine hydrochloride salts provide a well-established framework. nih.govresearchgate.net The protocol typically involves dissolving the crude this compound hydrochloride in a polar protic solvent, such as ethanol (B145695) or isopropanol (B130326), at an elevated temperature. Subsequently, a less polar solvent, like diethyl ether or ethyl acetate (B1210297), is added dropwise until turbidity is observed, indicating the solution is saturated. researchgate.netresearchgate.net Slow cooling of the solution, often to ambient temperature followed by further cooling in an ice bath, facilitates the growth of well-defined crystals.

The efficiency of the recrystallization process is dependent on several factors including the solvent system, the cooling rate, and the concentration of the solute. A slow cooling rate generally promotes the formation of larger, purer crystals. The final crystalline product is then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum.

The following table outlines a generalized protocol and key parameters applicable to the recrystallization of this compound hydrochloride, based on established methods for analogous compounds.

| Parameter | Description | Details |

| Solvent System | The primary solvent dissolves the compound, while the anti-solvent reduces its solubility to induce crystallization. | A common system involves a polar solvent like isopropanol or ethanol to dissolve the salt, and an anti-solvent such as diethyl ether or ethyl acetate to precipitate it. researchgate.netresearchgate.net |

| Temperature Profile | The temperature gradient between dissolution and crystallization drives the process. | The crude salt is dissolved at the boiling point of the primary solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling (e.g., 0-5 °C) to maximize crystal formation. |

| Inducing Crystallization | Methods to initiate crystal formation if spontaneous crystallization does not occur. | Techniques include scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |

| Isolation & Washing | The process of separating the purified crystals from the mother liquor. | Crystals are typically collected by vacuum filtration and washed with a small volume of the cold anti-solvent or a cold mixture of the solvent system. |

| Drying | Removal of residual solvent from the purified crystals. | The crystals are dried under vacuum to a constant weight to ensure all volatile solvents are removed. |

This systematic approach to recrystallization ensures the attainment of this compound hydrochloride with a high degree of purity, suitable for subsequent analytical characterization and use in further chemical synthesis.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules. scirp.org It is frequently used to predict molecular structures, energies, and a variety of electronic properties. scirp.orgresearchgate.net

The first step in a computational study is typically geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. mdpi.com For Butyl(3-chloropropyl)amine, DFT methods such as B3LYP paired with a basis set like 6-31G(d,p) or 6-311G(d,p) are commonly employed to determine its most stable three-dimensional structure. researchgate.netresearchgate.net

The conformational landscape of this compound is dictated by the rotation around its single bonds. The flexible butyl and chloropropyl chains can adopt various conformations. Theoretical calculations predict that extended, anti-periplanar arrangements of the carbon backbones are generally the most stable, as they minimize steric hindrance. researchgate.net The geometry optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to this energy minimum.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Optimization Note: These are representative values based on standard bond lengths and angles for similar organic molecules and are not from a specific published study on this exact molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.80 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-C | ~1.54 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | N-C-C | ~110° |

| Dihedral Angle | C-C-C-Cl | ~180° (trans) |

DFT is instrumental in understanding a molecule's electronic properties, which govern its reactivity. researchgate.net By calculating the distribution of electron density, one can identify the most reactive sites within this compound. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, indicating this is the main nucleophilic center. Conversely, the LUMO is likely centered around the anti-bonding orbital of the C-Cl bond, making the carbon atom attached to the chlorine the primary electrophilic site, susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various conceptual DFT reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netmdpi.com

Table 2: Conceptual DFT Reactivity Descriptors and Their Significance Note: The values are illustrative and depend on the specific DFT functional and basis set used.

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to change in electron distribution. mdpi.com |

| Global Electrophilicity (ω) | χ²/2η | An index of the molecule's overall electrophilic nature. mdpi.com |

Additionally, the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. For this compound, the MEP would show a negative potential around the nitrogen atom and a positive potential near the hydrogen attached to the nitrogen and the carbon attached to the chlorine.

DFT calculations can map out the entire potential energy surface for a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

For this compound, a key reaction is intramolecular cyclization to form N-butylazetidine, or intermolecular nucleophilic substitution at the C-Cl bond. DFT can be used to model such SN2 reactions. arxiv.org By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This information helps predict the feasibility and rate of the reaction under different conditions. Comparing the energy barriers for competing reaction pathways can explain reaction selectivity. For instance, DFT could be used to determine whether intermolecular substitution by an external nucleophile is more or less favorable than intramolecular cyclization.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules or simple reactions, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with other molecules in a condensed phase (e.g., in a solvent). nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into dynamic processes and intermolecular forces. uc.ptscribd.com

For this compound, an MD simulation could model its behavior in an aqueous solution. nih.gov Such a simulation would reveal the nature of intermolecular interactions, such as:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor (N-H) and acceptor (N lone pair), forming transient bonds with water molecules.

Van der Waals Forces: The nonpolar butyl and propyl chains would interact with other molecules through weaker van der Waals forces. researchgate.net

Dipole-Dipole Interactions: The polar C-Cl bond creates a dipole moment, leading to interactions with polar solvent molecules.

Analysis of MD trajectories can provide quantitative data like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, revealing the structure of the solvation shell. researchgate.net These simulations are crucial for understanding solubility, aggregation, and how the molecule interacts within a larger biological or chemical system. scribd.com

Computational Approaches for Reaction Optimization

Modern synthetic chemistry increasingly relies on computational methods to accelerate the optimization of reaction conditions, moving beyond traditional trial-and-error approaches. prismbiolab.com Computational screening can efficiently explore a vast parameter space—including different solvents, catalysts, temperatures, and reagents—to identify optimal conditions for synthesizing or using this compound.

This can be achieved through several strategies:

DFT-based Screening: The activation energies for a reaction under various catalytic or solvent conditions can be calculated using DFT. Lower predicted activation barriers suggest more favorable conditions.

Machine Learning (ML) Models: By training ML algorithms on existing experimental data (from high-throughput screening or literature), models can be built to predict reaction outcomes (e.g., yield) based on input parameters. nih.gov These models can then rapidly screen a virtual library of conditions to suggest promising experiments. This data-driven approach can identify non-obvious combinations of parameters that lead to improved reaction performance. prismbiolab.comnih.gov

For example, in a cross-coupling reaction involving this compound, computational models could predict the reaction yield for a wide array of ligands, bases, and solvents, guiding the chemist to the most promising set of conditions to test in the lab, thereby saving time and resources. acs.org

Applications of Butyl 3 Chloropropyl Amine in Synthetic Research

Precursor in Complex Organic Molecule Synthesis

The dual reactivity of Butyl(3-chloropropyl)amine allows for its sequential or selective reaction at either the amine or the alkyl chloride moiety, making it an adept intermediate in the construction of elaborate molecular architectures.

Intermediate in Pharmaceutical Research (e.g., Dronedarone Analogs via N,N-dibutyl-N-(3-chloropropyl)amine)

A significant application of a close derivative of this compound is in the synthesis of Dronedarone, a benzofuran-based antiarrhythmic drug. nih.govnih.gov Specifically, N,N-dibutyl-N-(3-chloropropyl)amine, is a key reagent in the alkylation of a phenolic precursor to introduce the characteristic amino-alkoxy side chain of the Dronedarone molecule. google.comgoogle.comresearchgate.net This reaction is a crucial step in the multi-step synthesis of Dronedarone and its analogs. google.com

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| N,N-dibutyl-N-(3-chloropropyl)amine | Alkylation agent for introducing the amino-alkoxy side chain | google.comgoogle.comresearchgate.net |

| 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | Phenolic precursor that is alkylated | google.com |

| Methanesulfonyl chloride | Reagent for the final sulfonylation step | google.com |

| N-(3-Chloropropyl)butan-1-amine | Common impurity in the alkylating agent | researchgate.net |

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. nih.govnih.gov The structure of this compound, with its nucleophilic amine and electrophilic alkyl chloride, makes it a suitable precursor for the synthesis of various saturated nitrogen heterocycles.

While direct, specific examples of this compound in the synthesis of a wide range of heterocycles are not extensively documented in readily available literature, its potential is evident from its chemical nature. Intramolecular cyclization of this compound under appropriate basic conditions would be expected to yield N-butylazetidine, a four-membered nitrogen heterocycle. Furthermore, it can be employed as a bifunctional building block in reactions with other molecules to construct larger heterocyclic rings. For instance, reaction with a dinucleophile, such as a diamine or a diol, could lead to the formation of larger ring systems. The secondary amine can also be acylated or sulfonylated, followed by intramolecular cyclization via the chloropropyl group to generate functionalized cyclic compounds. The general importance of nitrogen heterocycles in drug discovery and materials science suggests that this compound remains a potentially valuable, though perhaps underutilized, tool in this area of synthetic chemistry. openmedicinalchemistryjournal.comgrafiati.comresearchgate.net

Role in Polymer Chemistry

The ability to introduce functional groups into polymers is crucial for tailoring their properties for specific applications. This compound and related compounds can be utilized for the synthesis of functionalized polymers and the post-polymerization modification of existing materials.

Synthesis of Functionalized Polymers

This compound can be envisioned as a monomer or a modifying agent in the synthesis of functional polymers. The secondary amine can be converted into a polymerizable group, such as an acrylamide (B121943) or a styrenic derivative. For instance, reaction of the amine with acryloyl chloride would yield N-butyl-N-(3-chloropropyl)acrylamide, a monomer that can be polymerized or copolymerized to introduce the reactive chloropropyl side chains into a polymer backbone. These side chains can then be used for further chemical modifications, such as grafting other polymer chains or attaching specific functional molecules. This approach allows for the creation of polymers with tailored properties for applications in areas like drug delivery, coatings, and specialty materials. mdpi.comresearchgate.netmdpi.com

Modification of Polymeric Materials (e.g., Cellulose (B213188) Functionalization)

The reactive nature of the chloropropyl group in this compound makes it suitable for the chemical modification of polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. A notable example of this type of modification is the functionalization of cellulose. Although direct studies using this compound for cellulose modification are not prominent, the principle has been demonstrated with similar reagents. For example, (3-chloropropyl)triethoxysilane (B1211364) is used to introduce chloropropyl groups onto the surface of cellulose, which can then be further reacted with amines to introduce new functionalities.

This two-step approach allows for the covalent attachment of various functional groups to the cellulose backbone, thereby altering its properties. Such modifications can enhance the thermal stability, solubility, or reactivity of cellulose, opening up new applications for this abundant biopolymer. The amine group of this compound could also potentially be used to first interact with a polymer surface through non-covalent interactions, followed by a covalent linkage through the chloropropyl group, offering another strategy for polymer surface modification. mdpi.comgoogle.com

Utilization in Agrochemical and Dye Synthesis Research

The structural features of this compound suggest its potential as an intermediate in the synthesis of certain agrochemicals and dyes. The presence of a secondary amine and an alkyl chloride allows for the introduction of the butylamino-propyl moiety into larger molecules, which can be a key structural element for biological activity or color properties.

In agrochemical research, the introduction of specific amine functionalities can be crucial for the efficacy of herbicides, insecticides, and fungicides. The butylamino group could influence the lipophilicity and transport properties of a molecule, potentially enhancing its uptake and activity in target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.